molecular formula C6H4N4O B1497767 Pyrimido[5,4-d]pyrimidin-4-ol CAS No. 28285-65-6

Pyrimido[5,4-d]pyrimidin-4-ol

Cat. No.: B1497767
CAS No.: 28285-65-6
M. Wt: 148.12 g/mol
InChI Key: BITPEJGYBAKIKR-UHFFFAOYSA-N
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Description

Contextualization within Fused Heterocyclic Chemistry and the Pyrimidine (B1678525) Scaffold Significance

Fused heterocyclic chemistry involves the combination of two or more cyclic compounds that share atoms, leading to molecules with diverse and often enhanced biological activities. derpharmachemica.com Pyrimido[5,4-d]pyrimidin-4-ol is a prime example of a fused pyrimidine, a class of compounds that has garnered considerable attention due to its wide-ranging practical applications, particularly in medicine. derpharmachemica.comcore.ac.uk

The pyrimidine ring itself is a fundamental building block in nature, forming the core of essential biomolecules like the nucleobases uracil, thymine, and cytosine, which are integral to the structure of DNA and RNA. scispace.comscispace.com This inherent biological relevance is a key reason for the extensive investigation into pyrimidine derivatives. scispace.com The fusion of two pyrimidine rings, as seen in the pyrimido[5,4-d]pyrimidine (B1612823) scaffold, creates a structure with a distinct electronic and steric profile, offering a versatile platform for synthetic modifications and the exploration of new pharmacological properties. nih.govresearchgate.net These fused systems are known to exhibit a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. core.ac.uknih.govignited.in

Historical Trajectory and Seminal Discoveries Pertaining to Pyrimido[5,4-d]pyrimidine Systems

The systematic study of pyrimidines dates back to 1884 with the work of Pinner, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org The parent compound, pyrimidine, was first prepared in 1900 by Gabriel and Colman. wikipedia.org The exploration of fused pyrimidine systems, such as purines and pteridines, followed, driven by the discovery of their presence in crucial natural substances like nucleic acids. derpharmachemica.comscispace.com

While the early history of pyrimidine chemistry began in the late 19th century, the focused investigation into pyrimido[5,4-d]pyrimidine systems is a more contemporary endeavor. wikipedia.org Research into these specific fused systems has been propelled by the recognition of their structural similarity to purines and their potential as bioactive molecules. researchgate.net A significant aspect of their development has been the synthesis of derivatives like 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (B118846), which serves as a versatile starting material for creating a diverse array of novel compounds through sequential nucleophilic substitution reactions. researchgate.net This has allowed for the creation of libraries of pyrimido[5,4-d]pyrimidine analogues for biological screening. researchgate.net

Rationale for Dedicated Academic Inquiry into this compound

The dedicated academic inquiry into this compound and its derivatives is well-founded, stemming from their promising biological and medicinal properties. derpharmachemica.comnih.gov The pyrimido[5,4-d]pyrimidine scaffold has been identified as a promising molecular framework for developing new drugs, particularly for neglected tropical diseases. nih.gov

Recent studies have highlighted the potential of pyrimido[5,4-d]pyrimidine-based compounds as antitrypanosomal and antileishmanial agents. nih.gov For instance, certain derivatives have shown significant activity against Trypanosoma brucei, the parasite responsible for sleeping sickness, and Leishmania infantum, which causes visceral leishmaniasis. nih.gov The structural analogy to purines suggests that these compounds may interfere with essential biochemical pathways in these parasites. researchgate.net

Furthermore, the pyrimido[5,4-d]pyrimidine nucleus has been explored for its potential in treating neurodegenerative diseases like Parkinson's disease by acting as TREM2 agonists. acs.org The versatility of this scaffold allows for the combination with various aryl units and linkers, such as hydrazones, to generate novel compounds with tailored biological activities. nih.gov The ongoing research into this class of compounds aims to identify new therapeutic leads and expand the understanding of their structure-activity relationships. nih.govnih.gov

Delimitation of Research Scope and Key Investigative Themes

This article focuses exclusively on the chemical and biomedical research aspects of this compound. The primary investigative themes include its synthesis, chemical properties, and the exploration of its biological activities within a research context. The scope is strictly limited to the foundational scientific understanding of this compound and its derivatives.

Therefore, this article will not discuss dosage, administration information, or detailed safety and adverse effect profiles, as these fall outside the domain of fundamental chemical and biomedical research and into the realm of clinical application. The content is intended to provide a professional and authoritative overview for an academic and research-oriented audience.

Data Tables

Table 1: Properties of this compound

Property Value
Molecular Formula C6H4N4O
IUPAC Name This compound
InChI InChI=1S/C6H4N4O/c11-6-4-5(9-2-7-4)10-3-8-1/h1-3H,(H,8,9,10,11)
InChIKey FSYNZAAPBSMOKP-UHFFFAOYSA-N

Data sourced from PubChem CID 135667607 nih.gov

Table 2: Investigated Biological Activities of Pyrimido[5,4-d]pyrimidine Derivatives

Biological Activity Target/Application Reference
Antitrypanosomal Trypanosoma brucei nih.gov
Antileishmanial Leishmania infantum nih.gov
TREM2 Agonist Parkinson's Disease acs.org
Anticancer Various Cancer Cell Lines rsc.org
Antiviral General Antiviral Properties core.ac.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7H-pyrimido[5,4-d]pyrimidin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O/c11-6-5-4(8-3-10-6)1-7-2-9-5/h1-3H,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITPEJGYBAKIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596474
Record name Pyrimido[5,4-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28285-65-6
Record name Pyrimido[5,4-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Pyrimido 5,4 D Pyrimidin 4 Ol and Its Analogs

Foundational Strategies for Pyrimido[5,4-d]pyrimidine (B1612823) Scaffold Construction

The construction of the fused pyrimidine (B1678525) ring system is central to the synthesis of pyrimido[5,4-d]pyrimidines. Several foundational strategies, including cyclization, condensation, and multi-component reactions, are widely employed.

Cyclization Reactions Yielding the Fused Pyrimidine Ring System

Cyclization reactions are a cornerstone in the synthesis of the pyrimido[5,4-d]pyrimidine scaffold. These reactions typically involve the formation of the second pyrimidine ring onto a pre-existing pyrimidine ring. A common approach involves the reaction of a 4-aminopyrimidine-5-carboxamide with a one-carbon synthon. For instance, the reaction of ethyl 5-amino-2-chloropyrimidine-4-carboxylate with ammonia in ethanol yields the corresponding amide, which can then be cyclized using triethyl orthoformate or diethoxymethyl acetate to form a 6-chloropyrimido[5,4-d]pyrimidin-4(3H)-one. rsc.org

Another example involves the cyclization of an amide precursor, which can be achieved by reacting it with hydrazine hydrate in n-butanol to afford a pyrimido[4,5-d]pyrimidine-2,4,5-(1H,3H,6H)-trione. rsc.org The key step in these syntheses is the hydrazine-induced cyclization to form the fused pyrimidine ring. nih.gov

Starting MaterialReagentsProductReference
Ethyl 5-amino-2-chloropyrimidine-4-carboxylate1. NH3, Ethanol; 2. Triethyl orthoformate or Diethoxymethyl acetate6-chloropyrimido[5,4-d]pyrimidin-4(3H)-one rsc.org
Amide precursorHydrazine hydrate, n-ButanolPyrimido[4,5-d]pyrimidine-2,4,5-(1H,3H,6H)-trione rsc.org

Condensation Reactions in Pyrimido[5,4-d]pyrimidine Synthesis

Condensation reactions are another fundamental approach to constructing the pyrimido[5,4-d]pyrimidine core. These reactions often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine derivative. bu.edu.eg A notable example is the Pinner synthesis of pyrimidines, which involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com

The reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, which acts as a binucleophile, with primary aromatic or heterocyclic amines and formaldehyde or aromatic aldehydes in a 1:1:2 molar ratio can yield pyrimido[4,5-d]pyrimidin-2,4-dione ring systems. researchgate.net This reaction utilizes the nucleophilic centers at the amino group and the C5 position of the pyrimidine ring. researchgate.net

Pyrimidine DerivativeReagentsProductReference
6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dionePrimary aromatic/heterocyclic amines, Formaldehyde/aromatic aldehydesPyrimido[4,5-d]pyrimidin-2,4-dione systems researchgate.net

Multi-Component Reactions (MCRs) for Diversified Analog Preparation

Multi-component reactions (MCRs) have emerged as a powerful tool for the synthesis of diverse heterocyclic scaffolds, including pyrimido[5,4-d]pyrimidines, in a single step. researchgate.netorganic-chemistry.orgmdpi.com These reactions offer advantages such as operational simplicity, high atom economy, and the ability to generate molecular diversity. tandfonline.com

One such example is the three-component reaction of aryl aldehydes, barbituric acid, and urea, which can be catalyzed by diisopropylethylammonium acetate to produce 5-aryl-tetrahydro-pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,4aH)-triones in high yields. rsc.org Another MCR involves the reaction of aromatic aldehydes with urea or thiourea and formaldehyde in boiling ethanol, catalyzed by an organocatalyst, to yield tetrahydropyrimido[4,5-d]pyrimidine-diones and thiones. rsc.org The use of 6-aminouracil or its N-methyl derivatives as a key building block in MCRs has been extensively reviewed for the synthesis of various bioactive heterocyclic compounds. researchgate.net

ReactantsCatalyst/ConditionsProductReference
Aryl aldehydes, Barbituric acid, UreaDiisopropylethylammonium acetate5-aryl-tetrahydro-pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,4aH)-triones rsc.org
Aromatic aldehydes, Urea/Thiourea, FormaldehydeOrganocatalyst, EthanolTetrahydropyrimido[4,5-d]pyrimidine-diones and thiones rsc.org
6-amino-1,3-dimethyluracil, N,N-dimethylformamide dimethylacetal, formyl-1H-pyrazoles, aromatic amines[Bmim]FeCl4 ionic liquidPyrazolo-pyrimido[4,5-d]pyrimidines researchgate.net

Advanced and Regioselective Synthetic Approaches for Pyrimido[5,4-d]pyrimidin-4-ol Derivatives

More advanced and regioselective methods have been developed to synthesize specific derivatives of pyrimido[5,4-d]pyrimidine, including the target compound this compound.

Nucleophilic Substitution Reactions on Halogenated Precursors

Nucleophilic substitution reactions on halogenated pyrimido[5,4-d]pyrimidines are a versatile method for introducing various functional groups, including the hydroxyl group to form this compound. The reactivity of the halogen atoms on the pyrimido[5,4-d]pyrimidine core can be controlled to achieve regioselective substitution.

For example, the reaction of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (B118846) with nucleophiles can be controlled by temperature and the concentration of the nucleophile to achieve sequential substitution at the C-4, C-8, C-2, and C-6 positions. researchgate.net This allows for the synthesis of a diverse array of substituted pyrimido[5,4-d]pyrimidines. The regioselectivity is attributed to the ability to delocalize the negative charge arising from nucleophilic attack. researchgate.net In the case of 6-alkoxy-4-chloro-5-nitropyrimidines, reaction with primary amines can lead to the substitution of both the chlorine and the alkoxy group to form symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines. chemrxiv.org

Halogenated PrecursorNucleophileConditionsProductReference
2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidinePiperazine, diethanolamine, ethanolamineLow temperature, dilute solutionSequentially substituted pyrimido[5,4-d]pyrimidines researchgate.net
6-alkoxy-4-chloro-5-nitropyrimidinesPrimary aminesMild conditionsSymmetric 4,6-dialkyl/arylamino-5-nitropyrimidines chemrxiv.org

Rearrangement Reactions Facilitating Pyrimido[5,4-d]pyrimidine Formation (e.g., Dimroth Rearrangement)

The Dimroth rearrangement is a significant isomerization reaction in heterocyclic chemistry that has been utilized in the synthesis of condensed pyrimidines. nih.gov This rearrangement involves the transposition of endocyclic and exocyclic nitrogen atoms and typically proceeds through a ring-opening and ring-closure mechanism. nih.govwikipedia.org

In the context of pyrimido[5,4-d]pyrimidine synthesis, the Dimroth rearrangement can be a key step. For instance, certain pyrimido[5,4-d]pyrimidine derivatives can be obtained from the Dimroth rearrangement of precursor compounds. nih.gov The reaction is often catalyzed by acids or bases and can be accelerated by heat. nih.gov The mechanism generally involves protonation of a ring nitrogen, followed by ring opening to an intermediate that can then re-cyclize to form the rearranged product. nih.govbeilstein-journals.org A tandem intramolecular Pinner–Dimroth rearrangement has also been reported for the synthesis of new pyrimido[5′,4′:5,6]pyrano[2,3-d]-pyrimidine-2,4,6(1H,3H)-triones. researchgate.net

PrecursorConditionsRearrangement TypeProductReference
6-chloro-4-pyrimidinylhydrazonesIodobenzene diacetateOxidative cyclization and Dimroth rearrangement rsc.orgresearchgate.netnih.govtriazolo[1,5-c]pyrimidines beilstein-journals.org
7-amino-pyrano[2,3-d]pyrimidine-6-carbonitrilesAliphatic carboxylic acids, POCl3Tandem intramolecular Pinner–Dimroth rearrangementPyrimido[5′,4′:5,6]pyrano[2,3-d]-pyrimidine-2,4,6(1H,3H)-triones researchgate.net

Green Chemistry Principles and Sustainable Synthetic Protocols

In recent years, the principles of green chemistry have become integral to the development of synthetic protocols for complex molecules like pyrimido[5,4-d]pyrimidines. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of the related pyrimido[4,5-d]pyrimidine (B13093195) systems, several sustainable methods have been reported, which can be conceptually applied to the synthesis of this compound and its derivatives.

One prominent green approach is the use of microwave irradiation . This technique has been shown to significantly reduce reaction times, increase product yields, and enhance product purities compared to conventional heating methods. For instance, the synthesis of fused pyrimido[4,5-d]pyrimidine systems has been achieved with high yields through a one-pot, three-component Hantzsch reaction under microwave irradiation and catalyst-free conditions. mdpi.comresearchgate.net This approach often utilizes environmentally benign solvents like water or ethanol, further enhancing its green credentials. mdpi.comresearchgate.net

One-pot multicomponent reactions (MCRs) are another cornerstone of green synthesis for these scaffolds. MCRs are highly efficient as they combine several reaction steps into a single operation, avoiding the need for isolation and purification of intermediates. This not only saves time and resources but also reduces the generation of waste. The synthesis of pyrimido[4,5-d]pyrimidine derivatives has been successfully accomplished using a one-pot reaction of barbituric acid, an aldehyde, and urea or thiourea in water, an environmentally benign solvent. nih.gov

The use of sustainable solvents and catalysts is also a key aspect of green synthetic protocols. Water has been effectively used as a solvent in the synthesis of pyrimido[4,5-d]pyrimidines, leading to high yields and purity. nih.gov Furthermore, the development of reusable catalysts, such as ionic liquids, is an active area of research to make the synthesis of these compounds more sustainable.

The table below summarizes some of the green synthetic methodologies that have been applied to the synthesis of related pyrimido[4,5-d]pyrimidine derivatives and could be adapted for this compound.

Green Chemistry ApproachKey FeaturesAdvantages
Microwave-Assisted Synthesis Rapid heating, shorter reaction timesIncreased yields, reduced side products, energy efficient mdpi.comresearchgate.net
One-Pot Multicomponent Reactions Multiple bonds formed in a single stepHigh atom economy, reduced waste, operational simplicity nih.gov
Use of Green Solvents (e.g., Water) Non-toxic, readily available, safeEnvironmentally benign, often leads to high yields and purity nih.gov

Strategies for Specific Functionalization and Derivatization at the Pyrimido[5,4-d]pyrimidine Nucleus

The ability to selectively introduce functional groups at various positions of the pyrimido[5,4-d]pyrimidine core is crucial for developing analogs with desired biological activities.

Chemical Transformations at Ring Carbon and Nitrogen Atoms

The functionalization of the pyrimido[5,4-d]pyrimidine nucleus can be effectively achieved through nucleophilic substitution reactions, particularly on halogenated precursors. A key intermediate for such transformations is 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine . The differential reactivity of the chlorine atoms at the C2/C6 and C4/C8 positions allows for sequential and regioselective substitutions.

Research has demonstrated that the reaction of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine with various nucleophiles, such as amines, can be controlled to achieve mono-, di-, tri-, or tetra-substituted products. The positions C4 and C8 are generally more susceptible to nucleophilic attack than the C2 and C6 positions. This differential reactivity allows for a stepwise functionalization strategy. For example, novel pyrimido[5,4-d]pyrimidine derivatives have been synthesized through sequential nucleophilic substitutions with piperazine and various amino alcohols. The careful control of reaction conditions, such as temperature and stoichiometry of the nucleophile, is critical for achieving the desired substitution pattern.

The following table illustrates the sequential nucleophilic substitution on 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine:

StepReagentPosition of SubstitutionProduct
1Piperazine (1 eq.)C44-Piperazino-2,6,8-trichloropyrimido[5,4-d]pyrimidine
2Diethanolamine (1 eq.)C88-(Diethanolamino)-4-piperazino-2,6-dichloropyrimido[5,4-d]pyrimidine
3Diethanolamine (1 eq.)C22,8-Bis(diethanolamino)-4-piperazino-6-chloropyrimido[5,4-d]pyrimidine
4Ethanolamine (1 eq.)C62,8-Bis(diethanolamino)-6-(ethanolamino)-4-piperazinopyrimido[5,4-d]pyrimidine

This sequential approach provides a powerful tool for creating a diverse library of pyrimido[5,4-d]pyrimidine analogs with various functionalities at specific positions of the heterocyclic core.

Synthesis of Chiral this compound Derivatives

The synthesis of chiral this compound derivatives is a significant challenge, and to date, there is a lack of specific literature on the enantioselective synthesis of this particular scaffold. However, general strategies for the asymmetric synthesis of related heterocyclic compounds can be considered.

One potential approach could involve the use of chiral building blocks in the construction of the pyrimidine ring. For instance, starting with a chiral amine or a derivative of a chiral amino acid could introduce a stereocenter that is carried through the synthetic sequence.

Another strategy could be the use of chiral catalysts in key bond-forming reactions. While not yet reported for this compound, the development of asymmetric catalytic systems for the synthesis of substituted pyrimidines is an active area of research. These methods often employ chiral metal complexes or organocatalysts to control the stereochemistry of the product.

The development of efficient and stereoselective methods for the synthesis of chiral this compound derivatives remains an important goal for future research, as the stereochemistry of a molecule can have a profound impact on its biological activity.

Challenges and Emerging Directions in Synthetic Accessibility and Scalability

Despite the progress in the synthesis of pyrimido[5,4-d]pyrimidine derivatives, several challenges remain, particularly concerning synthetic accessibility and scalability.

One of the primary challenges is the often harsh reaction conditions required for the construction of the fused ring system, which can limit the functional group tolerance of the substrates. The development of milder and more efficient synthetic methods is therefore a key objective.

Regioselectivity in the functionalization of the pyrimido[5,4-d]pyrimidine nucleus can also be a significant hurdle. While the differential reactivity of the chloro-substituents in tetrachloropyrimido[5,4-d]pyrimidine allows for some control, achieving highly selective functionalization at specific positions can still be complex and require multi-step synthetic routes.

Scalability of the reported synthetic methods is another important consideration for the practical application of these compounds. Many of the reported syntheses are performed on a small scale in a laboratory setting, and their translation to a larger, industrial scale may present challenges related to cost, safety, and efficiency.

Emerging directions in the synthesis of pyrimido[5,4-d]pyrimidines are focused on addressing these challenges. The continued development of green and sustainable synthetic protocols , such as flow chemistry and the use of novel catalytic systems, holds promise for improving the efficiency and environmental footprint of these syntheses. Furthermore, the exploration of new synthetic disconnections and building blocks may lead to more convergent and efficient routes to this important class of compounds. The development of robust and scalable synthetic strategies will be crucial for unlocking the full therapeutic potential of this compound and its analogs.

Chemical Reactivity and Tautomeric Equilibrium of Pyrimido 5,4 D Pyrimidin 4 Ol Systems

Investigation of Pyrimido[5,4-d]pyrimidin-4-ol Tautomerism (Keto-Enol Isomerism)

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical aspect of the chemistry of this compound. libretexts.org This compound can theoretically exist in two primary tautomeric forms: the keto form (a lactam) and the enol form (a lactim).

Keto Form (Pyrimido[5,4-d]pyrimidin-4(3H)-one): This form contains a carbonyl group (C=O) and an N-H bond within the pyrimidine (B1678525) ring.

Enol Form (this compound): This form features a hydroxyl group (-OH) attached to the pyrimidine ring, resulting in an aromatic system.

For most simple carbonyl compounds, the keto-enol equilibrium strongly favors the keto tautomer due to the greater thermodynamic stability of the C=O double bond compared to the C=C double bond. libretexts.org In heterocyclic systems like this compound, the keto form, often referred to as the lactam form, is generally the predominant species in solution and the solid state. This preference is attributed to the stability of the cyclic amide functionality. While direct spectroscopic studies exclusively on the parent this compound are not extensively detailed in the literature, analysis of related pyrimido[4,5-d]pyrimidine (B13093195) structures supports the prevalence of the keto-amide tautomer. researchgate.netresearchgate.net

The potential for tautomerism in this core structure is further highlighted by studies on substituted derivatives. For instance, 2,4,6,8-tetraazidopyrimido[5,4-d]pyrimidine demonstrates a complex azide-tetrazole tautomerism, where the molecule exists as different tautomers in solution versus the solid state, confirming the facile isomerization possible within this heterocyclic system. rsc.org

Figure 1: Keto-Enol Tautomerism in this compound
Keto-Enol Tautomeric Forms
The equilibrium between the predominant keto (lactam) form and the enol (lactim) form.

Mechanistic Studies of Intramolecular Proton Migration and Tautomeric Interconversions

The interconversion between the keto and enol tautomers of this compound occurs via proton migration. This process, known as prototropy, can be catalyzed by either acid or base. masterorganicchemistry.com

Base-Catalyzed Mechanism: In the presence of a base, the N-H proton of the keto tautomer is abstracted to form an enolate-like anion. This anion is a resonance-stabilized intermediate. Subsequent protonation of the oxygen atom by a proton source (like the conjugate acid of the base or a solvent molecule) yields the enol form.

Acid-Catalyzed Mechanism: Under acidic conditions, the carbonyl oxygen is first protonated, increasing the acidity of the N-H proton. A base (such as a solvent molecule) can then deprotonate the nitrogen, leading to the formation of the enol tautomer.

These interconversions are typically rapid and reversible, with the position of the equilibrium being influenced by factors such as solvent polarity, temperature, and pH. masterorganicchemistry.com For example, nonpolar solvents may favor the enol form if it allows for the formation of stabilizing intramolecular hydrogen bonds. masterorganicchemistry.com Studies on mechanistically similar excited-state intramolecular proton transfer (ESIPT) in related 2-(2′-hydroxyphenyl)pyrimidines show that a proton can be transferred from a hydroxyl group to a pyrimidine ring nitrogen, indicating the facility of such proton movements within these systems. nih.gov

Nucleophilic Reactivity of the Pyrimido[5,4-d]pyrimidine (B1612823) Core and its Substituents

The electron-deficient nature of the pyrimido[5,4-d]pyrimidine ring system makes it highly susceptible to nucleophilic aromatic substitution (SNAr), especially when substituted with good leaving groups like halogens. This reactivity is a cornerstone for the synthesis of a diverse range of derivatives.

Landmark studies on 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (B118846) have systematically elucidated the regioselectivity of nucleophilic attack. The reactivity of the carbon positions towards nucleophiles follows the order C-4/C-8 > C-2/C-6. researchgate.net This preference is attributed to the superior ability to delocalize the negative charge of the Meisenheimer intermediate that results from an attack at the C-4 or C-8 positions. researchgate.net The negative charge can be effectively delocalized into an adjacent C=N bond, a stabilizing interaction that is not possible for an attack at the C-2 or C-6 positions. researchgate.net

This differential reactivity allows for controlled, sequential substitution reactions. By carefully managing reaction conditions such as temperature and stoichiometry, different nucleophiles can be introduced at specific positions on the ring. researchgate.netresearchgate.net This methodology has been instrumental in creating libraries of compounds for biological screening. nih.govnih.gov

Table 1: Sequential Nucleophilic Substitution on 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine researchgate.net
StepReactantNucleophileReaction Position(s)Product
12,4,6,8-tetrachloropyrimido[5,4-d]pyrimidinePiperazineC-4, C-84,8-bis(piperazino)-2,6-dichloropyrimido[5,4-d]pyrimidine
2Product from Step 1DiethanolamineC-24,8-bis(piperazino)-2-(diethanolamino)-6-chloropyrimido[5,4-d]pyrimidine
3Product from Step 2EthanolamineC-64,8-bis(piperazino)-2-(diethanolamino)-6-(ethanolamino)pyrimido[5,4-d]pyrimidine

Electrophilic and Radical Reaction Pathways of this compound Derivatives

In contrast to its high reactivity towards nucleophiles, the pyrimido[5,4-d]pyrimidine core is generally resistant to electrophilic substitution. The electron-withdrawing character of the four nitrogen atoms deactivates the ring system, making it a poor substrate for attack by electrophiles. Substitution reactions, if they occur, require harsh conditions and forcing reagents.

The interaction of pyrimido[5,4-d]pyrimidine derivatives with free radicals is an area of interest, primarily in the context of their antioxidant properties. nih.gov Many pyrimidine-containing compounds are known to act as free radical scavengers. nih.govmdpi.com This activity implies that the heterocyclic nucleus can interact with and neutralize reactive oxygen species (ROS). The mechanism likely involves hydrogen atom transfer from a substituent or the heterocyclic N-H, or by acting as an electron acceptor to quench radical species. However, the use of radical reactions as a synthetic tool to modify the pyrimido[5,4-d]pyrimidine core is not a commonly reported pathway.

Stability and Degradation Pathways under Varied Conditions

The pyrimido[5,4-d]pyrimidine ring system is a thermodynamically stable aromatic scaffold. However, its stability is conditional and can be compromised by harsh environmental factors. For instance, some related pyrimido[4,5-d]pyrimidine derivatives have been observed to decompose at temperatures above 140°C. rsc.org

The stability of substituted derivatives is often limited by the lability of their side chains. Studies on the degradation of Dipyridamole (B1670753), a complex derivative of this heterocyclic system, have been conducted to develop stability-indicating analytical methods. researchgate.net These studies typically involve forced degradation under conditions of extreme pH (acidic and basic hydrolysis), oxidation (e.g., with hydrogen peroxide), and photolysis. The likely degradation pathways include hydrolysis of ester or amide linkages in the substituents and, under more extreme conditions, potential cleavage of the fused pyrimidine rings themselves.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of Pyrimido 5,4 D Pyrimidin 4 Ol Derivatives

Elucidation of Key Pharmacophoric Elements Critical for Biological Efficacy

The biological efficacy of pyrimido[5,4-d]pyrimidine (B1612823) derivatives is governed by a set of key pharmacophoric features. The core heterocyclic nucleus is paramount, with its nitrogen atoms often participating in crucial hydrogen bonding interactions within the hinge region of kinase active sites, mimicking the interactions of adenine. rsc.org The substitution pattern around this core at the C2, C4, C6, and C8 positions dictates the compound's specific activity and target profile.

Systematic Impact of Substituent Variation on Biological Potency and Selectivity

The systematic modification of substituents at various positions on the pyrimido[5,4-d]pyrimidine ring has a profound impact on biological potency and selectivity. Researchers have explored a wide range of functional groups to probe the chemical space around the scaffold and optimize interactions with specific biological targets.

The introduction of aromatic and heteroaromatic moieties at the C4 and C8 positions has been a successful strategy for enhancing potency. In a series of nucleoside transport inhibitors, replacing the piperidino groups of dipyridamole (B1670753) at the C4 and C8 positions with substituted benzylamino groups, such as 4'-methoxybenzylamino or 3',4'-dimethoxybenzylamino, resulted in compounds with comparable potency. acs.orgncl.ac.uk

In the development of antitrypanosomal agents, the presence of an aryl unit at C8 was found to modulate activity. nih.gov A particularly effective modification involved introducing a pyridine (B92270) ring as a heteroaromatic substituent. The planar heteroaryl group led to increased activity compared to linear hydroxyalkyl groups, suggesting potential volume constraints or favorable hydrogen bond acceptor/ionic interactions within the target's binding site. nih.gov One of the most potent compounds identified, 4c , features a 3-(4'-pyridinylCH2O)C6H4 group at the C8 position, highlighting the positive impact of this heteroaromatic substituent. nih.gov

Similarly, for epidermal growth factor receptor (EGFR) inhibitors based on the 4-anilinopyrimido[5,4-d]pyrimidine scaffold, the nature of the aniline (B41778) substituent is critical. nih.gov

Table 1: Influence of Aromatic and Heteroaromatic Substituents on Biological Activity
CompoundScaffold PositionSubstituentTarget/AssayActivity (IC₅₀)Reference
4c C83-(4'-pyridinylCH₂O)C₆H₄T. brucei0.94 µM nih.gov
5q C83-(4'-pyridinylCH₂O)C₆H₄T. brucei1.73 µM nih.gov
NU3108 (6) C4, C8(3,4-dimethoxybenzyl)amino[³H]thymidine incorporation (COR-L23 cells)26 nM nih.gov
Monophenyl carbamate (B1207046) of NU3108 C4, C8(3,4-dimethoxybenzyl)amino[³H]thymidine incorporation (COR-L23 cells)8 nM nih.gov

Alkyl and heteroatom-containing side chains, particularly at the C2 and C6 positions, play a vital role in modulating the physicochemical properties and biological activity of pyrimido[5,4-d]pyrimidine derivatives. For nucleoside transport inhibitors, replacing the diethanolamino groups with other alkylamino or alkoxy substituents was generally tolerated, but the retention of at least one hydroxyl or alkoxy group in the side chain was crucial for maintaining high potency. acs.orgnih.gov

For example, the derivative NU3108 (4,8-bis[(3,4-dimethoxybenzyl)amino]-2,6-bis[(2-hydroxypropyl)amino]pyrimido[5,4-d]pyrimidine) demonstrated potent activity. nih.gov Further modifications, such as introducing additional hydroxyl groups (e.g., bis(2,3-dihydroxypropyl)amino analogue 54 ), were well-tolerated and resulted in equipotent compounds. sci-hub.se In studies against T. brucei and L. infantum, the position of alkyl units on aryl substituents was also shown to be important, with a meta position being more favorable for activity against L. infantum promastigotes than a para position. nih.gov The most active compound against both parasites, 4c , possessed a small hydrazinyl group (NHNH₂) at the C4 position, suggesting that smaller, flexible, hydrogen-bonding groups can be highly beneficial at this position. nih.gov

Table 2: Effect of Side Chain Variation on Biological Activity
CompoundScaffold PositionSubstituentTarget/AssayActivity (IC₅₀)Reference
NU3108 (6) C2, C6(2-hydroxypropyl)amino[³H]thymidine incorporation (COR-L23 cells)26 nM nih.gov
Analogue 54 C2, C6(2,3-dihydroxypropyl)aminoNT-inhibition10 nM sci-hub.se
4c C4NHNH₂L. infantum3.13 µM nih.gov

Halogenation and oxygenation are key chemical modifications used to modulate electronic properties, membrane permeability, and direct binding interactions. As previously noted, oxygen-containing functional groups like hydroxyls and alkoxys in the side chains at C2 and C6 are critical for the activity of nucleoside transport inhibitors. acs.orgncl.ac.uk Methoxy groups on benzylamino substituents at C4 and C8 also contribute to high potency. acs.org

The introduction of halogens, such as bromine, on aromatic rings has also been explored. For instance, in a series of 4-anilinopyrimido[5,4-d]pyrimidines designed as EGFR inhibitors, a 3-bromophenylamino substituent at the C4 position was a common feature in potent compounds. nih.gov Halogens can serve as hydrophobic interaction points and can alter the electronic distribution of the aromatic ring, thereby influencing its binding affinity. The strategic placement of oxygen and halogen atoms is a critical component of the SAR for this scaffold, allowing for the fine-tuning of activity profiles against specific targets. researchgate.net

Conformational Dynamics and their Correlation with Ligand-Target Interactions

The three-dimensional conformation of pyrimido[5,4-d]pyrimidine derivatives and their dynamic behavior are intrinsically linked to their ability to effectively bind to a biological target. The planar nature of the core heterocycle facilitates stacking interactions and serves as an anchor for positioning substituents into specific pockets of the binding site.

The binding mode of these inhibitors within kinase domains typically involves hydrogen bonds between the pyrimidine (B1678525) nitrogens and the hinge region of the ATP-binding site. mdpi.com The substituents at various positions then extend into adjacent hydrophobic pockets. mdpi.com For example, bulky side chains linked to the 6-position are often well-tolerated as this position is frequently located near the entrance of the ATP-binding pocket. nih.gov The stability of the ligand-target complex is therefore a result of a combination of specific hydrogen bonds with the core and favorable van der Waals and hydrophobic interactions involving the peripheral substituents. mdpi.com

Integration of Computational and Chemoinformatic Methodologies in SAR/SPR Development

Computational and chemoinformatic tools are indispensable in modern drug design and have been instrumental in advancing the SAR and SPR of pyrimido[5,4-d]pyrimidine derivatives. These methods provide insights into ligand-target interactions, rationalize observed biological activities, and guide the design of new, more potent analogues.

Pharmacophore modeling is used to identify the essential 3D arrangement of chemical features required for biological activity. nih.gov For pyrimido[5,4-d]pyrimidines, such models help to map the key hydrogen bond donors, acceptors, and hydrophobic regions that define their binding. nih.gov Molecular docking simulations are frequently employed to predict the binding poses of derivatives within a target's active site. nih.gov This allows for the visualization of key interactions, such as the hydrogen bonds formed by the core or the hydrophobic interactions of an aryl substituent, helping to explain why certain substitutions increase potency. nih.gov

For example, computational analysis of pyrimido[5,4-b]indole derivatives suggested that the improved potency of C8-aryl derivatives was the result of additional binding interactions at the interface of the target protein complex. nih.gov Molecular dynamics (MD) simulations further refine these models by assessing the stability of the predicted binding poses over time, providing a more dynamic picture of the ligand-receptor complex. mdpi.comrsc.org These computational approaches, when integrated with experimental synthesis and biological testing, create a powerful iterative cycle for the rapid development of optimized pyrimido[5,4-d]pyrimidine-based therapeutic agents. sci-hub.se

Computational and Spectroscopic Characterization Methodologies for Pyrimido 5,4 D Pyrimidin 4 Ol

Advanced Spectroscopic Techniques for Structural Elucidation of Pyrimido[5,4-d]pyrimidin-4-ol and its Analogs

A suite of sophisticated spectroscopic methods is indispensable for the unambiguous structural determination of this compound and its derivatives. These techniques, when used in concert, offer complementary information that allows for a complete and accurate assignment of the molecular architecture.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of pyrimido[5,4-d]pyrimidine (B1612823) systems. Both ¹H and ¹³C NMR spectra provide crucial information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. researchgate.net For instance, in pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, all ¹³C resonances can be unambiguously assigned using 2D NMR experiments and gated decoupled spectra, which also allow for the determination of one-bond and long-range ¹³C-¹H coupling constants. researchgate.net

In the ¹H NMR spectra of pyrimidine (B1678525) derivatives, characteristic signals can be observed. For example, the NH protons of a pyrimidine ring can appear as a broad exchangeable signal at around δ 12.82 ppm. nih.gov Aromatic protons on the benzene (B151609) ring substituent would show distinct splitting patterns, such as a doublet for ortho protons, a triplet for para protons, and another triplet for meta protons. nih.gov The development of real-time, ultrafast multidimensional NMR spectroscopy has further enhanced the capability to monitor and characterize complex reactions involving pyrimidine synthesis, allowing for the detection of transient intermediates. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Pyrimidine Derivatives
Proton TypeChemical Shift (δ, ppm)Multiplicity
NH (pyrimidine)~12.82Broad singlet
Aromatic CH (ortho)~7.66Doublet
Aromatic CH (para)~7.63Triplet
Aromatic CH (meta)~7.56Triplet

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the accurate mass of this compound, which is crucial for confirming its molecular formula. nih.gov

Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable insights into the compound's structure. sphinxsai.com The fragmentation of pyrimidine derivatives often follows predictable pathways. sphinxsai.com For instance, the pyrimidine ring can trigger the extrusion of C=O, or cleavage at an amide linkage can occur. sphinxsai.com Electron impact mass spectrometry (EI-MS) has been used to investigate the fragmentation pathways of various pyrimidinethiones and thiazolo[3,2-a]pyrimidines, revealing that the pyrimidine ring is often more stable than other attached heterocyclic rings during fragmentation. sapub.org Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is another valuable tool for characterizing pyrimidine derivatives, where fragmentation processes are highly dependent on the protonation sites and the structure of the exohedral moieties. nih.gov

Table 2: Common Fragmentation Pathways in Pyrimidine Derivatives
Fragmentation ProcessNeutral LossStructural Implication
Extrusion from pyrimidine ringCOPresence of a carbonyl group in the ring
Cleavage at amide linkageVaries based on substituentIndicates an amide substituent

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific functional groups. vandanapublications.com

For pyrimidine derivatives, key vibrational modes include N-H stretching, C=O stretching, C=N stretching, and C-H stretching. vandanapublications.comijirset.com For example, the N-H stretching vibrations of a primary amino group in 2-aminopyrimidines typically appear in the range of 3456-3182 cm⁻¹. ijirset.com The C=O stretching vibration in pyrimidinones (B12756618) is a strong band that can be used for identification. ijcce.ac.ir Aromatic C-H stretching vibrations are usually observed around 3000 cm⁻¹, while C-N stretching vibrations appear in the region of 1407 cm⁻¹. semanticscholar.orgvscht.cz The fingerprint region of the spectrum, which is unique to each molecule, can also be used for identification by comparing it to a known standard.

Table 3: Characteristic FT-IR Absorption Bands for Pyrimidine Derivatives
Functional GroupVibrational ModeWavenumber (cm⁻¹)
N-H (amine)Stretching3456-3182
C=O (amide/ketone)Stretching~1725
C=C (aromatic)Stretching~1625
C-NStretching~1407
Aromatic C-HStretching~3004

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The pyrimido[5,4-d]pyrimidine core is an extended aromatic system, and its UV-Vis spectrum would show absorption bands corresponding to π → π* and n → π* transitions. The position and intensity of these bands are influenced by the substituents on the pyrimidine ring and the solvent used. For instance, the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives has been monitored using a UV-Vis spectrophotometer, with one compound showing maximum wavelengths at 246 nm and 377 nm. semanticscholar.org The presence of additional substituents can cause a bathochromic (red) shift in the absorption maxima. semanticscholar.org

Quantum Chemical Calculations and Molecular Modeling of this compound Systems

In conjunction with experimental techniques, computational methods play a vital role in understanding the properties of this compound at a molecular level.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure, stability, and reactivity of molecules. researchgate.net DFT calculations can provide valuable insights that complement experimental data. For pyrimidine derivatives, DFT has been used to calculate core-electron binding energies, which reflect the chemical environment of each atom. ubc.ca

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the molecular geometry of this compound and predict its vibrational frequencies. physchemres.orgresearchgate.net These calculated frequencies can then be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. nih.gov Furthermore, DFT can be used to explore reaction mechanisms, as demonstrated in the study of the formation of pyrimido[5,4-d]pyrimidine-2,8-dione, where DFT calculations helped determine the dominant reaction pathway. researchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) through DFT provides information about the molecule's reactivity and electronic properties. physchemres.org

Table 4: Applications of DFT in the Study of this compound
Calculated PropertySignificance
Optimized Molecular GeometryProvides the most stable 3D structure
Vibrational FrequenciesAids in the interpretation of IR and Raman spectra
Electronic Properties (HOMO/LUMO)Predicts chemical reactivity and electronic transitions
Reaction EnergeticsElucidates reaction mechanisms and predicts product formation

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. dntb.gov.uamdpi.com This technique provides detailed insights into the conformational flexibility of molecules like this compound and the significant influence of the surrounding solvent environment on its structural dynamics. nih.gov In the context of drug discovery, MD simulations are instrumental in understanding how a molecule's shape can change, which is crucial for its interaction with biological targets. mdpi.com

The process of an MD simulation involves generating an initial 3D structure of the molecule, which is then placed in a simulated environment, typically a box of explicit solvent molecules like water, to mimic physiological conditions. nih.gov The system's behavior is then simulated for a specific duration, often nanoseconds to microseconds, by solving Newton's equations of motion for all atoms. mdpi.com

Analysis of the resulting trajectory provides critical information about the molecule's structural stability and flexibility. Key parameters evaluated include:

Root-Mean-Square Deviation (RMSD): This metric is used to measure the average change in the displacement of a selection of atoms over time, providing an indication of the structural stability of the molecule throughout the simulation. researchgate.net

Root-Mean-Square Fluctuation (RMSF): RMSF is calculated for individual atoms or residues to identify the most flexible regions of the molecule. researchgate.net

Radius of Gyration (Rg): This parameter describes the compactness of the molecule's structure during the simulation. A stable Rg value suggests that the molecule maintains a consistent shape. researchgate.net

By simulating this compound in an explicit solvent, MD can reveal how interactions with water molecules (e.g., hydrogen bonding) influence its preferred three-dimensional shape and conformational equilibrium. This understanding of solvent effects is fundamental, as the solvation and desolvation process plays a critical role in how a ligand binds to its protein target. nih.gov

ParameterDescriptionInsight Provided
Root-Mean-Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure over time.Assesses the overall structural stability and convergence of the simulation. researchgate.net
Root-Mean-Square Fluctuation (RMSF)Calculates the fluctuation of each atom around its average position.Identifies flexible or rigid regions within the molecule. researchgate.net
Radius of Gyration (Rg)Represents the root mean square distance of the atoms from their common center of mass.Indicates the compactness and overall dimensions of the molecule during the simulation. researchgate.net
Solvent Accessible Surface Area (SASA)Measures the surface area of the molecule that is accessible to the solvent.Provides information on how the molecule's exposure to the solvent changes with conformational shifts.

Molecular Docking and Ligand-Protein Interaction Studies for Target Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) to a second (the protein or receptor) to form a stable complex. rsc.org This method is essential for predicting the binding affinity and understanding the molecular interactions that govern the recognition between a ligand, such as a this compound derivative, and its biological target. researchgate.net

The primary goal of molecular docking is to generate a series of possible conformations of the ligand within the protein's binding site and to rank these poses using a scoring function, which estimates the binding free energy. researchgate.net A lower binding energy score typically indicates a more stable and favorable ligand-protein interaction. For instance, in a study on hexahydropyrimido[4,5-d]pyrimidine derivatives, a lead compound exhibited a significant binding energy of -9.8 kcal/mol against the Receptor-Interacting Protein Kinase 2 (RIPK2). atmiyauni.ac.in

Docking studies on related pyrimidine-based scaffolds have identified key interactions with various protein targets. For example, pyrimido[4,5-b]quinoline derivatives were shown to fit well within the active sites of Dihydrofolate Reductase (DHFR) and DNA gyrase, suggesting their potential as antimicrobial agents. nih.govcolab.ws Similarly, pyrrolo[2,3-d]pyrimidine derivatives have been docked against the anti-apoptotic protein Bcl2, confirming promising binding affinities. nih.gov

The analysis of the docked complex reveals specific interactions that stabilize the binding, including:

Hydrogen Bonds: Crucial for specificity and affinity.

Hydrophobic Interactions: Formed between nonpolar regions of the ligand and the protein.

Pi-Pi Stacking: Occurs between aromatic rings in the ligand and protein residues.

These interaction studies are fundamental for structure-activity relationship (SAR) analysis, guiding the chemical modification of the core scaffold to enhance binding affinity and selectivity for a specific target. nih.gov

Compound ClassProtein TargetReported Binding Energy (kcal/mol)Key Findings
Hexahydropyrimido[4,5-d]pyrimidine derivative (Compound 4a)Receptor-Interacting Protein Kinase 2 (RIPK2)-9.8Demonstrated potent inhibitory potential with significant binding affinity. atmiyauni.ac.in
Pyrimido[4,5-b]quinoline derivativesDNA Gyrase & Dihydrofolate Reductase (DHFR)Not specifiedCompounds recorded excellent fitting within the active regions of both enzymes. nih.gov
Pyrrolo[2,3-d]pyrimidine derivative (Compound 14a)Bcl2 anti-apoptotic proteinNot specifiedDocking confirmed promising binding affinities consistent with experimental results. nih.gov
Quinazoline-based Pyrimidodiazepine (Compound 16c)DNA, EGFR, VEGFR-2Not specifiedDisplayed strong binding affinities to multiple cancer-related targets. rsc.org

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. rfppl.co.infrontiersin.org These computational methods evaluate the "drug-likeness" of molecules like this compound and its derivatives, helping to identify candidates with a higher probability of success in later clinical stages. nih.gov

Computational tools such as SwissADME and pkCSM are frequently used to predict a wide range of ADME parameters based on the molecule's structure. rfppl.co.in A key initial assessment is compliance with established drug-likeness rules, such as Lipinski's Rule of Five. These rules suggest that compounds with good oral bioavailability typically have a molecular weight under 500 Da, a logP under 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. Studies on various dihydropyrimidinone and pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown that they generally adhere to these rules, indicating good potential for oral absorption. rfppl.co.insemanticscholar.org

Key ADME properties predicted through in silico models include:

Absorption: Parameters like human intestinal absorption and Caco-2 cell permeability are predicted to estimate how well a compound is absorbed from the gut into the bloodstream. frontiersin.org The potential for a compound to be a substrate of P-glycoprotein, an efflux pump that can limit drug absorption, is also evaluated. rfppl.co.in

Distribution: Predictions include blood-brain barrier (BBB) penetration, which is crucial for drugs targeting the central nervous system, and plasma protein binding, which affects the amount of free drug available to exert its effect.

Metabolism: The models assess whether the compound is likely to be a substrate or inhibitor of key Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2D6, CYP3A4). rfppl.co.in Inhibition of these enzymes can lead to adverse drug-drug interactions.

Excretion: Total clearance and potential for renal excretion are estimated.

Toxicity: Early toxicity flags, such as potential for hepatotoxicity, carcinogenicity, or mutagenicity, can be predicted. rfppl.co.infrontiersin.org

For various pyrimidine and fused pyrimidine derivatives, in silico studies have successfully predicted favorable ADME profiles, identifying them as promising orally active drug candidates with low predicted toxicity. atmiyauni.ac.insemanticscholar.org

ADME ParameterProperty PredictedSignificance in Drug Development
AbsorptionLipinski's Rule of FiveAssesses general "drug-likeness" and potential for oral bioavailability. rfppl.co.in
Human Intestinal Absorption (HIA)Predicts the extent of absorption from the gastrointestinal tract. nih.gov
P-glycoprotein SubstrateIdentifies compounds that may be actively pumped out of cells, reducing absorption and efficacy. rfppl.co.in
DistributionBlood-Brain Barrier (BBB) PermeabilityDetermines if a compound can cross into the central nervous system.
MetabolismCYP450 Enzyme Inhibition (e.g., CYP2D6, CYP3A4)Predicts the potential for drug-drug interactions. rfppl.co.in
ToxicityHepatotoxicity, MutagenicityProvides early warnings of potential toxic liabilities. frontiersin.org

Biological Activities and Mechanistic Pathways of Pyrimido 5,4 D Pyrimidin 4 Ol Derivatives

Anti-Cancer and Anti-Tumor Efficacy and Molecular Mechanisms

Derivatives of the pyrimido[5,4-d]pyrimidine (B1612823) nucleus have demonstrated significant potential as anti-cancer agents through various mechanisms, including the inhibition of key enzymes involved in cell signaling and the modulation of cellular processes that lead to controlled cell death.

A primary mechanism through which pyrimido[5,4-d]pyrimidine derivatives exert their anti-cancer effects is through the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation.

Tyrosine Kinase Inhibition:

A series of 6-substituted 4-anilinopyrimido[5,4-d]pyrimidines have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov These compounds were designed to be structurally related to other known EGFR inhibitors. nih.gov Structure-activity relationship (SAR) studies revealed that these pyrimido[5,4-d]pyrimidine analogues bearing bulky, weakly basic solubilizing side chains at the 6-position generally maintained their potency against the isolated EGFR enzyme and in cellular assays measuring the autophosphorylation of EGFR in A431 cells. nih.gov While some of these solubilized derivatives were less potent than the N-methylated derivative in the isolated enzyme assay, they showed superior efficacy in cellular assays, with some being among the most potent inhibitors of EGFR autophosphorylation reported. nih.gov

The binding model for this class of compounds suggests that the 6-position is situated in a region of the ATP-binding pocket that can tolerate bulky substituents. nih.gov X-ray crystallography of a related compound showed that the presence of a carbon atom at the 5-position (as in pyrimido[5,4-d]pyrimidines) leads to significant conformational changes compared to isomers with a nitrogen at this position, affecting the orientation of the phenyl group. nih.gov

Compound TypeTarget KinaseActivityReference
6-substituted 4-anilinopyrimido[5,4-d]pyrimidinesEGFR Tyrosine KinasePotent inhibition of enzyme activity and cellular autophosphorylation nih.gov

Other Relevant Kinase Inhibition:

Structurally related pyrimido[4,5-d]pyrimidine (B13093195) derivatives have been synthesized and evaluated as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov A series of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines demonstrated potent and selective CDK inhibitory activities. nih.gov For instance, compound 7f from the series was found to be more active than the reference compound roscovitine, with an IC50 value of 0.05 µM against CDK2. nih.gov Compounds 7e and 7a also showed significant inhibition with IC50 values of 0.25 and 0.31 µM, respectively. nih.gov The inhibition of CDKs can lead to cell cycle arrest and prevent the proliferation of cancer cells. nih.gov

CompoundTarget KinaseIC50 (µM)Reference
7f (a pyrimido[4,5-d]pyrimidine derivative)CDK20.05 nih.gov
7e (a pyrimido[4,5-d]pyrimidine derivative)CDK20.25 nih.gov
7a (a pyrimido[4,5-d]pyrimidine derivative)CDK20.31 nih.gov

Beyond kinase inhibition, pyrimido[5,4-d]pyrimidine derivatives can directly impact cell proliferation and induce apoptosis, or programmed cell death, in cancer cells. Inhibition of nucleoside transport is one such mechanism. nih.govnih.gov The cardiovascular drug dipyridamole (B1670753), a pyrimido[5,4-d]pyrimidine derivative, is known to inhibit nucleoside transport, which can modulate the activity of antimetabolite antitumor agents. nih.gov

Newer analogues of dipyridamole have been synthesized to improve upon its properties, such as reducing its binding to alpha(1)-acid glycoprotein (B1211001) (AGP), which can compromise its activity. nih.gov Many of these new compounds retained significant activity in the presence of AGP and were shown to prevent the rescue from antifolate cytotoxicity that is mediated by nucleoside salvage. nih.gov Derivatives and prodrugs of the ENT inhibitor 4,8-bis[(3,4-dimethoxybenzyl)amino]-2,6-bis[(2-hydroxypropyl)amino]pyrimido[5,4-d]pyrimidine (NU3108) have been developed with improved pharmacokinetic properties and reduced AGP binding. nih.gov These compounds were highly effective at reversing thymidine/hypoxanthine rescue from pemetrexed cytotoxicity in the COR-L23 cell line. nih.gov

Furthermore, pyrazolo[3,4-d]pyrimidine derivatives, which are structurally similar to the pyrimido[5,4-d]pyrimidine core, have been shown to modulate signaling pathways that regulate cell proliferation, growth, and apoptosis. mdpi.com

The ability of pyrimido[5,4-d]pyrimidine derivatives to selectively inhibit kinases like EGFR and CDK2 positions them as promising candidates for targeted cancer therapies. Deregulation of EGFR is implicated in the development of many cancers, and its inhibition is a validated therapeutic approach, particularly in non-small-cell lung cancer (NSCLC). researchgate.net However, acquired resistance, often through mutations like the T790M gatekeeper mutation in EGFR, is a significant challenge. researchgate.net Research into pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives has focused on developing selective inhibitors of these resistant EGFR mutants. researchgate.net

The inhibition of EGFR blocks downstream signaling pathways, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are critical for cancer cell proliferation and survival. By targeting these specific molecular drivers of cancer, pyrimido[5,4-d]pyrimidine derivatives can offer a more precise and potentially less toxic treatment approach compared to conventional chemotherapy. The development of these compounds is aimed at overcoming resistance to existing targeted therapies and expanding the arsenal of drugs available for personalized cancer treatment.

Anti-Viral Applications and Mechanisms of Action

In addition to their anti-cancer properties, pyrimido[5,4-d]pyrimidine derivatives have emerged as a class of compounds with significant anti-viral potential. Their mechanisms of action often involve targeting viral or host factors essential for viral replication.

The mechanism of antiviral action can be linked to the inhibition of host cell kinases that are hijacked by viruses for their replication. nih.gov Since viruses rely on host phosphorylation events, kinases such as RTKs, Src kinases, and CDKs are potential therapeutic targets for broad-spectrum antiviral agents. nih.gov

Another study investigated pyrido[2,3-d]pyrimidines and pyrimido[5',4':5,6]pyrido[2,3-d]pyrimidines as antiviral agents and found that several of these compounds exhibited good activity against herpes simplex virus (HSV). nih.gov

The development of broad-spectrum antiviral agents is a critical goal in combating emerging and re-emerging viral diseases. The pyrimido[5,4-d]pyrimidine scaffold holds promise in this area. One approach to achieving broad-spectrum activity is by targeting cellular pathways that are essential for the replication of a wide range of viruses. nih.gov For example, interfering with the de novo pyrimidine (B1678525) biosynthesis pathway can deplete the pyrimidine pools necessary for efficient viral replication. nih.gov An inhibitor of this pathway, which acts on the cellular enzyme dihydroorotate dehydrogenase (DHODH), has shown broad-spectrum antiviral activity against a variety of RNA and DNA viruses. nih.gov

Computational studies have also been employed to explore the antiviral properties of pyrimido[4,5-d]pyrimidine derivatives. acgpubs.org These studies have performed docking simulations against viral proteins, such as those from SARS-CoV-2, to predict binding affinity and potential inhibitory activity. acgpubs.org Such computational approaches can aid in the design and optimization of pyrimido[5,4-d]pyrimidine derivatives with broad-spectrum antiviral potential.

Anti-Microbial and Anti-Parasitic Properties

Antibacterial and Antifungal Activities against Pathogenic Microorganisms

Derivatives of the pyrimido[5,4-d]pyrimidine scaffold have demonstrated notable potential as antibacterial and antifungal agents. Research into various substituted analogs has revealed a spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as several fungal pathogens.

A study involving pyrazolo-pyrimido[4,5-d]pyrimidine derivatives identified several compounds with significant antibacterial efficacy, with Minimum Inhibitory Concentration (MIC) values ranging from 3.9 to 15.6 μg/mL. researchgate.net The minimum bactericidal concentration (MBC) values for these compounds were typically twice their MIC values. researchgate.net Notably, compounds 5l and 5m from this series also exhibited promising biofilm inhibition activity, with IC50 values between 1.8 and 8.2 μg/mL. researchgate.net Further investigation into the mechanism of action suggested that these compounds induce intracellular Reactive Oxygen Species (ROS) accumulation in bacteria like Micrococcus luteus, leading to membrane permeability, protein leakage, and ultimately, cell death. researchgate.net

Another investigation into 3-alkyl derivatives of pyrimido[4,5-d]pyrimidines highlighted compounds with interesting antibacterial and antifungal properties. nih.gov Specifically, compound 6e showed notable antibacterial activity, while compound 6d was effective against fungal species. nih.gov Similarly, the synthesis and evaluation of 5-iodopyrimidine analogs revealed that the introduction of nitro, hydroxyl, chloro, and heterocyclic moieties could enhance antimicrobial activity. nih.gov For instance, certain derivatives displayed good activity against P. aeruginosa, S. aureus, and B. subtilis, as well as antifungal activity against A. niger and A. terrus. nih.gov

Computational studies have also been employed to predict and understand the antimicrobial properties of pyrimido[4,5-d]pyrimidine derivatives, suggesting their potential to act as inhibitors against various microbial pathogens. acgpubs.orgresearchgate.net These studies support the experimental findings and provide a basis for the rational design of new, more potent antimicrobial agents based on this heterocyclic system.

Table 1: Antibacterial and Antifungal Activities of Selected Pyrimido[4,5-d]pyrimidine Derivatives
CompoundMicroorganismActivity (MIC in μg/mL)
5cBacterial strains3.9-15.6
5iBacterial strains3.9-15.6
5lBacterial strains3.9-15.6
5mBacterial strains3.9-15.6
4gP. aeruginosa, S. aureus, B. subtilisGood
4hP. aeruginosa, S. aureus, B. subtilisGood
3fA. nigerGood

Antitrypanosomal and Antileishmanial Effects on Neglected Tropical Diseases

The pyrimido[5,4-d]pyrimidine scaffold has emerged as a promising framework for the development of novel therapeutic agents against neglected tropical diseases such as Human African Trypanosomiasis (HAT), also known as sleeping sickness, and leishmaniasis. nih.govresearchgate.netnih.gov These diseases are caused by the parasites Trypanosoma brucei and Leishmania infantum, respectively.

A series of newly synthesized pyrimido[5,4-d]pyrimidine-based compounds were evaluated for their in vitro activity against these parasites. nih.govresearchgate.netnih.gov The majority of the tested compounds exhibited low micromolar activity against T. brucei, with IC50 values ranging from 0.9 to 13.4 μM. nih.govresearchgate.netnih.gov Several of these molecules demonstrated a high selectivity index (SI), indicating a favorable toxicity profile against the parasite compared to a human cell line (THP1). nih.govresearchgate.netnih.gov

One derivative, compound 4c, was identified as a particularly potent agent against both parasites. nih.govresearchgate.netnih.gov It displayed an IC50 value of 0.94 μM against T. brucei with a selectivity index greater than 107. nih.govresearchgate.netnih.gov The same compound also showed activity against L. infantum with an IC50 of 3.13 μM and a selectivity index exceeding 32. nih.govresearchgate.netnih.gov These findings represent the first report of pyrimido[5,4-d]pyrimidines as antitrypanosomal agents and highlight their potential for the development of new treatments for these devastating diseases. nih.gov

Further structure-activity relationship (SAR) studies on 4,8-disubstituted pyrimido[5,4-d]pyrimidines have provided additional promising candidates. up.pt All new compounds in this series were active against T. brucei (IC50 values between 0.11 μM and 8.72 μM), with some showing very high selectivity (SI up to 877). up.pt A subset of these compounds was also active against both the promastigote and intramacrophage amastigote forms of L. infantum. up.pt

Table 2: Antitrypanosomal and Antileishmanial Activity of Pyrimido[5,4-d]pyrimidine Derivatives
CompoundParasiteIC50 (μM)Selectivity Index (SI)
4cTrypanosoma brucei0.94>107
4cLeishmania infantum3.13>32
Various DerivativesTrypanosoma brucei0.9 - 13.4>10 for several compounds
4aTrypanosoma brucei0.11 - 8.721 - 877
4c (disubstituted)Trypanosoma brucei0.11 - 8.721 - 877
4nTrypanosoma brucei0.11 - 8.721 - 877
Various DerivativesLeishmania infantum (promastigotes)0.20 - 14.881 - <502
Various DerivativesLeishmania infantum (amastigotes)3.00 - 8.51Not specified

Neuroprotective and Anti-Oxidant Effects

Mitigation of Oxidative Stress and Reactive Oxygen Species Scavenging

Derivatives of the pyrimidopyrimidine scaffold have shown promise in mitigating oxidative stress, a key factor in various pathologies. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products.

A study on novel N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines investigated their antioxidant properties using the Oxygen Radical Absorbance Capacity (ORAC) assay. mdpi.com This assay measures the capacity of a compound to scavenge peroxyl radicals. Several of the synthesized compounds demonstrated a modest to good ability to trap these radicals. mdpi.com The ORAC values for the active compounds ranged from 0.07 to 1.64 Trolox equivalents (TE), with Trolox, a vitamin E analog, serving as a standard. mdpi.com Notably, compounds 4g, 4i, and 4j, which also showed neuroprotective effects, had ORAC values of 0.24, 0.34, and 1.64 TE, respectively. mdpi.comresearchgate.net

The neuroprotective potential of these compounds was evaluated by their ability to protect human neuroblastoma SH-SY5Y cells from death induced by hydrogen peroxide (H₂O₂), a potent source of exogenous free radicals. mdpi.com Several derivatives demonstrated significant neuroprotective efficacy. mdpi.com For example, compound 4g showed a strong protective effect, preserving cell viability by 47% at 0.1 μM, 68% at 1 μM, and 77% at 5 μM. mdpi.comresearchgate.net These findings suggest that pyrimidopyrimidine derivatives can act as effective antioxidants and ROS scavengers, thereby protecting cells from oxidative damage. mdpi.com

Therapeutic Potential in Neurodegenerative Conditions (e.g., Alzheimer's, Parkinson's)

The neuroprotective and antioxidant properties of pyrimido[5,4-d]pyrimidin-4-ol derivatives make them attractive candidates for the development of therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress is a major contributor to neuronal damage.

In the context of Alzheimer's disease, the accumulation and aggregation of the beta-amyloid (Aβ) peptide is a key pathological hallmark. mdpi.com Compounds that can inhibit this aggregation process are considered to have therapeutic potential. A study on N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines, which were identified as potent neuroprotective and antioxidant agents, also investigated their ability to inhibit the self-induced aggregation of Aβ₁₋₄₂. mdpi.comresearchgate.net

The results showed that compounds 4g, 4i, and 4j significantly inhibited Aβ₁₋₄₂ aggregation. mdpi.comresearchgate.net At a concentration of 2.5 μM, these compounds produced inhibition rates of 16.3%, 25.7%, and 56.6%, respectively. mdpi.comresearchgate.net This multifunctional activity—combining neuroprotection, antioxidant effects, and Aβ anti-aggregation properties—positions these pyrimidopyrimidine derivatives as promising leads for the development of new treatments for Alzheimer's disease. mdpi.comresearchgate.netscilit.com The pyrimidine scaffold is recognized for its potential in creating multi-target-directed ligands for Alzheimer's therapy. nih.govresearchgate.net

Table 3: Neuroprotective and Anti-Alzheimer's-related Activities of Pyrimido[4,5-d]pyrimidine Derivatives
CompoundNeuroprotective Activity (% cell viability at 5 μM)Antioxidant Activity (ORAC value in TE)Aβ₁₋₄₂ Aggregation Inhibition (%)
4g77%0.2416.3%
4hSignificant efficacyNot specifiedNot specified
4iSignificant efficacy0.3425.7%
4jSignificant efficacy1.6456.6%

Immunomodulatory and Anti-Inflammatory Actions

The pyrimidine nucleus is a core structure in a variety of compounds that exhibit significant anti-inflammatory and potential immunomodulatory effects. nih.govnih.govresearchgate.net The anti-inflammatory actions of pyrimidine derivatives are often attributed to their ability to inhibit key mediators of the inflammatory process. nih.govnih.gov

One of the primary mechanisms of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. nih.gov Research has shown that pyrimidine derivatives can act as selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation. nih.gov By selectively targeting COX-2 over the constitutive COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

In addition to COX inhibition, pyrimidine-containing compounds have been shown to suppress the production of other pro-inflammatory molecules. nih.govnih.gov This includes the inhibition of nitric oxide (NO) production, which is synthesized by inducible nitric oxide synthase (iNOS) during inflammation. nih.gov Furthermore, these derivatives can down-regulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), IL-8, and IL-1β, as well as various chemokines. nih.gov The nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response, is also a target for the anti-inflammatory effects of pyrimidine derivatives. nih.gov

The ability of these compounds to modulate the expression and activity of a wide range of inflammatory mediators suggests their potential as immunomodulatory agents, capable of fine-tuning the immune response in various inflammatory and autoimmune conditions.

Toll-Like Receptor (TLR4) Agonism and Cytokine Release Modulation

Toll-like receptors (TLRs) are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns to initiate an immune response. frontiersin.org TLR4, in particular, is the primary receptor for lipopolysaccharide (LPS) from Gram-negative bacteria, and its activation leads to the release of inflammatory cytokines. nih.gov TLR agonists are investigated for their potential as vaccine adjuvants and in cancer immunotherapy to stimulate the immune system. nih.gov While research into direct TLR4 agonism by pyrimido[5,4-d]pyrimidine derivatives is specific, related heterocyclic structures have been identified as TLR ligands. For instance, certain pyrimido[5,4-b]indole derivatives have been characterized as ligands for TLR4, demonstrating that pyrimidine-fused ring systems can interact with this receptor family. researchgate.net The activation of TLRs initiates signaling cascades that result in the production of cytokines and other mediators, which can either promote inflammation or modulate the immune response toward a desired therapeutic outcome. frontiersin.orgnih.gov

Inhibition of Pro-inflammatory Mediators (e.g., COX-2, PGE2, NFκB)

A significant area of investigation for pyrimidine-based compounds is their anti-inflammatory activity. Many pyrimidine derivatives have been found to inhibit key inflammatory mediators. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition: The COX-2 enzyme is a key player in inflammation, and its expression is elevated in pathological conditions. researchgate.net Several studies have demonstrated that pyrimidine derivatives can act as selective COX-2 inhibitors. nih.govnih.gov For example, certain pyrazolo[3,4-d]pyrimidine derivatives show potent COX-2 inhibition with high selectivity over the COX-1 isoform. mdpi.com One such derivative, N(4)-benzyl-N(6),N(6)-dimethyl-1-1(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidine-6,4-diamine (DPP), was found to have an IC₅₀ of 0.9 nM for COX-2, demonstrating strong inhibitory action. researchgate.net This selective inhibition suggests a potential for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. researchgate.net

Prostaglandin E2 (PGE2) and Nuclear Factor-κB (NF-κB) Suppression: The anti-inflammatory effects of these compounds are often mediated by the downstream suppression of pro-inflammatory molecules. Inhibition of COX-2 directly leads to a reduction in the synthesis of prostaglandins like PGE2. researchgate.net Studies have confirmed that treatment with pyrazolo[3,4-d]pyrimidine derivatives significantly reduces PGE2 levels in in vivo inflammation models. researchgate.net Furthermore, pyrimidine derivatives have been shown to exhibit anti-inflammatory effects by inhibiting other vital inflammatory mediators, including nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is a critical transcription factor for inflammatory responses. nih.gov

TREM2 Receptor Agonism for Neuroinflammation Regulation

The Triggering Receptor Expressed on Myeloid cells 2 (TREM2) is a receptor found on microglia, the primary immune cells of the central nervous system. TREM2 plays a critical role in regulating neuroinflammation and promoting anti-inflammatory responses. nih.gov Agonism of the TREM2 receptor is a promising therapeutic strategy for neurodegenerative conditions like Parkinson's disease. Novel pyrimido[5,4-d]pyrimidin-4-one derivatives have been identified as TREM2 agonists. nih.gov By activating TREM2, these compounds can help mediate microglial function, potentially promoting tissue repair and reducing the chronic pro-inflammatory state associated with neurodegeneration. nih.govnih.gov

Other Pharmacological Activities (e.g., Analgesic, Antihypertensive, Nucleoside Transport Inhibition)

Derivatives of pyrimido[5,4-d]pyrimidine and related structures exhibit a broad range of other pharmacological effects.

Analgesic and Antihypertensive Activity: Certain pyrimidine derivatives have shown analgesic properties. nih.gov In the realm of cardiovascular disease, various pyrimidine derivatives have been synthesized and evaluated for their antihypertensive activity. researchgate.netnih.gov Some of these compounds have demonstrated the ability to reduce mean arterial blood pressure in animal models, with mechanisms potentially involving calcium channel blockade or activation of endothelial nitric oxide synthase (eNOS). researchgate.net

Nucleoside Transport Inhibition: A well-documented activity of pyrimido[5,4-d]pyrimidine derivatives is the inhibition of equilibrative nucleoside transporters (ENTs). nih.govncl.ac.uk These transporters are responsible for the membrane transport of nucleosides, and their inhibition can be therapeutically useful, particularly in cancer treatment. nih.gov The drug dipyridamole, a pyrimido[5,4-d]pyrimidine derivative, is a potent ENT inhibitor, but its efficacy can be limited by its binding to the serum protein α1-acid glycoprotein (AGP). nih.govnih.gov Newer derivatives, such as 4,8-bis[(3,4-dimethoxybenzyl)amino]-2,6-bis[(2-hydroxypropyl)amino]pyrimido[5,4-d]pyrimidine (NU3108), have been developed with reduced AGP binding. nih.gov These compounds effectively inhibit nucleoside transport and have been shown to potentiate the cytotoxicity of antimetabolite drugs like pemetrexed. nih.govncl.ac.uk

Table 1: ENT-Inhibitory Activity of Selected Pyrimido[5,4-d]pyrimidine Derivatives An interactive data table based on research findings.

CompoundDescriptionIC₅₀ (nM) in COR-L23 AssayReference
DipyridamoleParent ENT inhibitor15 nih.gov
NU3108 (diastereoisomers)Derivative with reduced AGP binding26 nih.gov
Monophenyl carbamate (B1207046) of NU3108Prodrug derivative8 nih.gov
Mono-4-methoxyphenyl carbamate of NU3108Prodrug derivative4 nih.gov

In Vitro and In Vivo Toxicological Profiles and Selectivity Assessments

The therapeutic potential of any compound is contingent upon its safety and selectivity. Pyrimido[5,4-d]pyrimidine derivatives have been evaluated in various toxicological and selectivity studies.

In Vitro Cytotoxicity and Selectivity: In vitro studies are crucial for determining a compound's initial toxicity profile. Several novel pyrimido[5,4-d]pyrimidine derivatives have been assessed for their cytotoxicity against human cell lines, such as the monocytic THP1 cell line. Many of these compounds were found to have low cytotoxicity, with CC₅₀ values greater than 100 μM. nih.gov This low toxicity, combined with high potency against a target (e.g., a parasite), results in a high selectivity index (SI), which is a key indicator of a drug's therapeutic window. nih.govnih.gov For instance, certain derivatives designed as antitrypanosomal agents showed SI values greater than 100. nih.gov Similarly, some pyrazolo[3,4-d]pyrimidine analogs developed as anticancer agents demonstrated good selectivity for cancerous cells over non-cancerous human cells. nih.gov

In Vivo Toxicology: Animal models provide essential information on the systemic toxicity of a compound. In vivo studies of related pyrimidine-fused compounds, such as pyrimido[4',5':4,5]thieno(2,3-b)quinolines, have shown potent antitumor activity without evidence of hematological, biochemical, or nephrotoxicity. nih.gov These studies, which monitor blood parameters and organ function, are critical for establishing a preliminary in vivo safety profile.

**Table 2: In Vitro Activity and Cytotoxicity of Pyrimido[5,4-d]pyrimidine Derivatives against T. brucei*** *An interactive data table summarizing biological activity.

Compound IDR GroupR² GroupIC₅₀ (μM) vs T. bruceiCC₅₀ (μM) vs THP1 CellsSelectivity Index (SI)Reference
5j3-(HO(CH₂)₃O)C₆H₄3,4-(HO)₂C₆H₃>10>100>10 nih.gov
5k3-(HO(CH₂)₃O)C₆H₄3,4-(CH₃O)₂C₆H₃3.26>100>31 nih.gov
5n3-(HO(CH₂)₃O)C₆H₄4-(CH₃O)C₆H₄2.72>100>37 nih.gov
4c3-(4'-pyridinylCH₂O)C₆H₄-0.94>100>107 nih.gov
5q3-(4'-pyridinylCH₂O)C₆H₄3,4-(HO)₂C₆H₃1.73>100>58 nih.gov

Advanced Applications and Therapeutic Development Potential of Pyrimido 5,4 D Pyrimidin 4 Ol Compounds

Rational Drug Design and Lead Optimization Strategies Based on SAR/SPR

Rational drug design for pyrimido[5,4-d]pyrimidine (B1612823) derivatives heavily relies on understanding their structure-activity relationships (SAR) and structure-property relationships (SPR). By systematically modifying the core scaffold and analyzing the resulting changes in biological activity and physicochemical properties, researchers can optimize lead compounds for enhanced potency, selectivity, and pharmacokinetic profiles.

One notable example involves the design of novel pyrimido[5,4-d]pyrimidine derivatives as G-protein coupled receptor 119 (GPR119) agonists for the potential treatment of type 2 diabetes. nih.gov In these studies, researchers synthesized a series of derivatives and evaluated their agonistic activities. Optimized analogues demonstrated highly potent agonistic activities with EC50 values in the low nanomolar range. nih.gov For instance, compound 15a emerged as a potent GPR119 agonist with an EC50 of 2.2 nM and showed a significant reduction in blood glucose levels in an oral glucose tolerance test in mice. nih.gov

Another area of active research is the development of pyrimido[5,4-d]pyrimidine-based compounds as antitrypanosomal and antileishmanial agents. nih.gov A study detailing the synthesis and in vitro evaluation of new derivatives against Trypanosoma brucei and Leishmania infantum revealed that most of the tested compounds exhibited low micromolar activity against T. brucei. nih.gov The most active compound, derivative 4c , displayed an IC50 of 0.94 μM against T. brucei and 3.13 μM against L. infantum, highlighting a promising scaffold for the development of new treatments for these neglected tropical diseases. nih.gov

Furthermore, the pyrimido[5,4-d]pyrimidine scaffold has been explored for its potential in cancer therapy. Analogues of dipyridamole (B1670753), a well-known pyrimido[5,4-d]pyrimidine derivative, have been synthesized and evaluated as inhibitors of nucleoside transport to modulate the activity of antitumor agents. ncl.ac.uk These studies focus on overcoming the binding of dipyridamole to the serum protein α1-acid glycoprotein (B1211001) (AGP), which can compromise its therapeutic efficacy. ncl.ac.uk By modifying the substituents at various positions of the pyrimido[5,4-d]pyrimidine core, researchers have identified compounds with retained significant activity in the presence of AGP. ncl.ac.uk

The following interactive table summarizes the structure-activity relationship findings for a selection of pyrimido[5,4-d]pyrimidine derivatives.

Compound IDTargetKey Structural FeaturesActivity (IC50/EC50)Reference
15a GPR119Specific substitutions on the pyrimidine (B1678525) ring2.2 nM nih.gov
21e GPR119Alternative substitutions on the pyrimidine ring8.1 nM nih.gov
4c T. brucei / L. infantumHydrazone linkage and aryl subunits0.94 µM / 3.13 µM nih.gov

Combinatorial Chemistry and High-Throughput Screening Approaches in Drug Discovery

Combinatorial chemistry and high-throughput screening (HTS) are powerful tools for the discovery of novel therapeutic agents from large chemical libraries. The pyrimido[5,4-d]pyrimidine scaffold is well-suited for the generation of diverse libraries of compounds due to the multiple positions on the heterocyclic core that can be readily modified.

While specific large-scale combinatorial synthesis of pyrimido[5,4-d]pyrimidin-4-ol libraries is not extensively documented in publicly available literature, the synthesis of related pyrimido[4,5-d]pyrimidine (B13093195) derivatives has been achieved using solid-phase synthesis, a technique amenable to combinatorial approaches. This method allows for the efficient production of a wide range of analogues by systematically varying the building blocks used in the synthesis.

High-throughput screening has been instrumental in identifying the biological activities of pyrimido[5,4-d]pyrimidine derivatives. For instance, in the discovery of antitrypanosomal and antileishmanial agents, a series of newly synthesized compounds were screened against the respective parasites to identify hits with significant inhibitory activity. nih.gov This initial screen allows for the rapid identification of promising candidates from a larger pool of synthesized molecules, which can then be selected for further optimization.

A cell-based high-throughput screen was also employed to identify substituted pyrimido[5,4-b]indoles as potent activators of the innate immune system, specifically targeting Toll-like receptor 4 (TLR4). nih.gov This demonstrates the utility of HTS in uncovering novel biological functions of pyrimidine-based heterocyclic systems.

Clinical Translation Prospects and Challenges for this compound Derivatives

The translation of promising preclinical candidates into clinical therapies is a complex and challenging process. For this compound derivatives, several factors will influence their clinical prospects. While no specific derivatives of this compound have been explicitly identified in late-stage clinical trials from the available information, the broad therapeutic potential of the scaffold in preclinical studies suggests that some candidates may be in the early stages of development.

Prospects: The diverse biological activities of pyrimido[5,4-d]pyrimidine derivatives, including their potential as GPR119 agonists, antiparasitic agents, and anticancer agents, provide multiple avenues for clinical development. nih.govnih.gov The ability to fine-tune the properties of these molecules through rational drug design offers the potential to develop candidates with improved efficacy and safety profiles.

Challenges: Like many heterocyclic compounds, pyrimido[5,4-d]pyrimidine derivatives may face challenges related to their pharmacokinetic properties, such as solubility, metabolic stability, and bioavailability. Overcoming these hurdles will be crucial for their successful clinical translation. Additionally, ensuring target selectivity to minimize off-target effects and potential toxicity is a key consideration in the development of any new therapeutic agent. For pyrimidine-based anticancer agents, the emergence of drug resistance is a significant clinical challenge that needs to be addressed, potentially through combination therapies.

Development of this compound as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. While the development of this compound derivatives specifically as chemical probes is not yet a widely reported area of research, the inherent properties of this scaffold suggest its potential in this domain.

The fluorescent nature of some pyrimidine derivatives could be exploited to develop fluorescent probes for bioimaging applications. By attaching a this compound-based fluorophore to a molecule that specifically binds to a biological target, researchers could visualize the localization and dynamics of that target within living cells. The development of such probes would require careful optimization of their photophysical properties, including absorption and emission wavelengths, quantum yield, and photostability.

Furthermore, the ability to systematically modify the pyrimido[5,4-d]pyrimidine scaffold allows for the creation of tool compounds with high potency and selectivity for a particular biological target. These tool compounds can be used to study the function of the target in a cellular or in vivo context, providing valuable insights into its role in health and disease.

Non-Medicinal and Material Science Applications (e.g., Fluorescence Reagents)

Beyond their therapeutic potential, pyrimido[5,4-d]pyrimidine derivatives possess interesting photophysical and electronic properties that make them attractive candidates for applications in material science.

The extended π-conjugated system of the pyrimido[5,4-d]pyrimidine core can give rise to fluorescence. Studies on related indol-5,8-pyrimido[4,5-d]pyrimidine derivatives have shown photoluminescence in the blue-green region of the visible spectrum. researchgate.net These fluorescent properties could be harnessed for the development of novel dyes and pigments.

In the field of organic electronics, pyrimidine-based compounds are being investigated for their potential use in organic light-emitting diodes (OLEDs). Pyrimidine derivatives have been used as building blocks for thermally activated delayed fluorescence (TADF) emitters, which can achieve high external quantum efficiencies in OLEDs. rsc.org The electronic properties of the pyrimido[5,4-d]pyrimidine scaffold could be tuned through chemical modifications to optimize its performance in such devices.

Furthermore, pyrimido[4,5-g]quinazoline-4,9-dione, a related heterocyclic system, has been used as a building block for π-conjugated polymer semiconductors. rsc.org These polymers have shown potential for application in bio- and chemo-sensors due to their high sensitivity to acids and good field-effect transistor performance. rsc.org This suggests that the pyrimido[5,4-d]pyrimidine core could also be incorporated into novel polymeric materials with interesting electronic and sensing properties.

Conclusion and Future Research Trajectories

Synthesis of Key Findings and Identification of Knowledge Gaps

Research into the pyrimido[5,4-d]pyrimidine (B1612823) core has primarily focused on its substituted derivatives, which have demonstrated a range of pharmacological activities. A key finding is the potential of this scaffold in developing agents for neglected tropical diseases. nih.gov Specifically, certain derivatives have shown potent in vitro activity against Trypanosoma brucei, the parasite responsible for sleeping sickness, and Leishmania infantum, which causes leishmaniasis. nih.govnih.gov Another significant area of discovery is in metabolic disorders, where novel pyrimido[5,4-d]pyrimidine derivatives have been identified as highly potent agonists of G-protein coupled receptor 119 (GPR119), a key target for the treatment of type 2 diabetes. nih.gov

Despite these promising findings, significant knowledge gaps exist. The majority of research has been conducted on complex derivatives, while the parent compound, Pyrimido[5,4-d]pyrimidin-4-ol, remains largely uncharacterized. Its intrinsic biological activity, physicochemical properties, and toxicological profile are unknown. This lack of foundational data makes it difficult to assess the contribution of the core scaffold versus its substituents to the observed biological effects. Furthermore, for many of the active derivatives, the precise mechanism of action has not been fully elucidated. While a compound might show antiparasitic activity, its specific molecular target within the parasite is often not identified. nih.gov

Emerging Trends and Novel Methodologies in this compound Research

An emerging trend in the field is the application of the pyrimido[5,4-d]pyrimidine scaffold to a broadening range of therapeutic targets. While initial research has focused on infectious diseases and metabolic disorders, the structural similarity of this scaffold to other fused pyrimidines, such as purines, suggests its potential utility in oncology and virology. researchgate.netdoi.org The isomeric pyrimido[4,5-d]pyrimidines, for instance, have been investigated as kinase inhibitors for cancer therapy and as antiviral agents. mdpi.com This suggests a promising, yet unexplored, avenue for derivatives of this compound.

Methodologically, the field is moving towards more efficient and diverse synthetic strategies. Current synthetic routes often involve multi-step processes. nih.govresearchgate.net Future efforts should focus on developing novel, high-throughput synthetic methods to generate large, structurally diverse libraries of this compound derivatives. The adoption of modern techniques such as flow chemistry and microwave-assisted synthesis could accelerate the discovery of new bioactive compounds. Furthermore, computational methods, including quantitative structure-activity relationship (QSAR) modeling and virtual screening, are becoming indispensable tools for predicting the activity of new derivatives and prioritizing synthetic targets. researchgate.net

Interdisciplinary Collaboration Opportunities in Chemical Biology and Medicinal Chemistry

To unlock the full potential of the this compound scaffold, enhanced collaboration between different scientific disciplines is essential.

Synthetic and Medicinal Chemistry: Synthetic organic chemists can focus on developing robust and flexible synthetic routes to the core structure and its analogues. Medicinal chemists can then design and create focused libraries of compounds, modifying the core to optimize potency, selectivity, and pharmacokinetic properties for specific biological targets. nih.govresearchgate.net

Chemical Biology and Pharmacology: Collaboration with chemical biologists is crucial for target identification and mechanism-of-action studies. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to identify the specific cellular proteins that active compounds interact with. Pharmacologists can then characterize the downstream effects of this interaction in cellular and animal models of disease.

Computational Chemistry and Structural Biology: Computational chemists can perform docking studies and molecular dynamics simulations to predict how different derivatives bind to potential targets. This can guide the rational design of more potent inhibitors. In parallel, structural biologists can work to solve the crystal structures of active compounds bound to their target proteins, providing invaluable insights for structure-based drug design.

Strategic Directions for Future Research and Rational Drug Discovery Initiatives

Future research on this compound should be guided by a strategic and rational approach to drug discovery.

Characterization of the Core Scaffold: A fundamental starting point is the thorough physicochemical and biological characterization of the parent compound, this compound. This will establish a crucial baseline for understanding structure-activity relationships (SAR) within this chemical series.

Target-Based Screening and Library Development: Leveraging computational predictions and knowledge from related heterocyclic systems, diverse libraries of this compound derivatives should be synthesized. These libraries should be screened against a wide array of biological targets implicated in various diseases, including protein kinases, proteases, and G-protein coupled receptors.

Expansion into New Therapeutic Areas: Based on the broad biological potential of fused pyrimidine (B1678525) systems, investigation into new therapeutic applications is warranted. eurekaselect.comijsrst.com Areas such as oncology, neurodegenerative diseases, and inflammatory disorders present significant opportunities. For example, the neuroprotective and antioxidant properties found in the isomeric pyrimido[4,5-d]pyrimidines could be explored. mdpi.com

Lead Optimization and Preclinical Development: For the most promising hit compounds, a rigorous lead optimization process should be initiated. This involves iterative cycles of chemical synthesis and biological testing to improve efficacy, selectivity, and drug-like properties (e.g., solubility, metabolic stability). The ultimate goal is to identify preclinical candidates with strong potential for further development.

The table below summarizes the reported biological activities of various Pyrimido[5,4-d]pyrimidine derivatives, highlighting the versatility of this scaffold.

Derivative ClassBiological ActivityTherapeutic Area
Aryl/Heteroaryl SubstitutedAntitrypanosomalNeglected Tropical Diseases
Aryl/Heteroaryl SubstitutedAntileishmanialNeglected Tropical Diseases
Piperidine/Piperazine SubstitutedGPR119 AgonismType 2 Diabetes

Q & A

Basic Research Question

  • NMR spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR confirms regiochemistry of substituents (e.g., NOESY for spatial proximity analysis) .
  • High-resolution mass spectrometry (HR-MS) : Validates molecular formula (e.g., C15H21N7S for methylthio derivatives) .
  • X-ray crystallography : Resolves tautomeric forms (e.g., 4-ol vs. 4-one) critical for SAR .

What toxicological considerations are relevant for preclinical development?

Advanced Research Question

  • Genotoxicity : Ames tests and micronucleus assays to rule out mutagenicity (e.g., allopurinol analogs show low risk at <10 µM) .
  • Off-target effects : Screening against panels of kinases (e.g., KINOMEscan) identifies selectivity issues early .
  • Metabolite profiling : LC-MS/MS identifies reactive metabolites (e.g., epoxide intermediates) that may cause hepatotoxicity .

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Reactant of Route 1
Reactant of Route 1
Pyrimido[5,4-d]pyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
Pyrimido[5,4-d]pyrimidin-4-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.